Pim-1 Kinase Inhibitory Activity: 2,6-Difluoro vs. Unsubstituted Benzamide and 3-Methoxy Analogs
In a direct head-to-head comparison from a patent dataset, the 2,6-difluorobenzamide derivative achieved an IC50 of 18 nM against Pim-1 kinase, whereas the unsubstituted benzamide analog (CAS 863513-27-3) showed an IC50 of 230 nM under identical assay conditions [1]. The 3-methoxybenzamide analog (CAS 863513-35-3) further underperformed with an IC50 of 410 nM [1]. This represents a 12.8-fold loss of potency upon removal of the 2,6-difluoro motif and a 22.8-fold loss upon substitution with a 3-methoxy group.
| Evidence Dimension | Pim-1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide) |
| Comparator Or Baseline | IC50 = 230 nM (unsubstituted benzamide, CAS 863513-27-3); IC50 = 410 nM (3-methoxybenzamide, CAS 863513-35-3) |
| Quantified Difference | 12.8-fold loss (unsubstituted); 22.8-fold loss (3-methoxy) relative to the 2,6-difluoro compound |
| Conditions | Recombinant human Pim-1 kinase, ATP at Km concentration (10 µM), 30 min incubation, 25°C, ADP-Glo detection |
Why This Matters
For researchers procuring compounds for Pim kinase screening or SAR campaigns, selecting the 2,6-difluoro analog ensures the highest intrinsic enzyme potency in the series, directly impacting hit confirmation success rates and reducing the risk of false negatives.
- [1] Incyte Holdings Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent 10,517,858 B2, issued December 31, 2019. Table 1, compounds 12, 27, and 44. View Source
